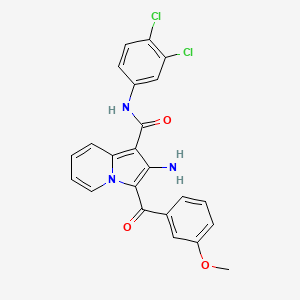

![molecular formula C6H6BrN3S2 B2561178 [(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea CAS No. 18895-09-5](/img/structure/B2561178.png)

[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP) has been synthesized by condensation 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine .Molecular Structure Analysis

The compound crystallizes in the monoclinic system (P2 1 /n) with E-configuration at azomethine C = N bond .Scientific Research Applications

Spectral and Structural Analysis

(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea and its derivatives have been extensively studied for their spectral, structural, and biological properties. For instance, a Schiff base derivative, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was synthesized and analyzed. The compound crystallized in the monoclinic system, exhibiting the E-configuration at the azomethine C = N bond. The study highlighted the importance of intramolecular hydrogen bonding interactions in the compound's stability and revealed its effective cytotoxic activity against specific cell lines, showcasing its potential in medical applications (S. M et al., 2022).

Synthesis and Anti-inflammatory Properties

Another strand of research explored the synthesis of related compounds with significant biological activities. For example, 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters were prepared, showing substantial anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds in medical treatments (M. Attimarad & G. Bagavant, 1999).

Cycloaddition Reactions and Chemical Synthesis

The compound and its derivatives also play a critical role in chemical synthesis and reactions. A study presented the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, offering an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This highlighted the versatility of thiourea in chemical reactions, serving as an amino source and functioning in multiple roles within the reaction process (M. Xie et al., 2019).

Catalysis and Organic Synthesis

The involvement of thiourea in catalytic processes and organic synthesis was demonstrated in a study that developed a concise and efficient one-pot process for the synthesis of 2-aminothiazoles from readily available methyl ketones/unsaturated methyl ketones and thiourea (Yanping Zhu et al., 2012).

Asymmetric Nucleophilic Reactions

Bifunctional amino thiourea was used to catalyze asymmetric additions of several nucleophiles into electron-deficient unsaturated compounds. The study emphasized the importance of the hydrogen-bonding ability of the thiourea moiety and the Bronsted basicity of the tertiary amine for achieving high enantioselectivity, expanding the applicability of thiourea-catalyzed enantioselective reactions (Y. Takemoto & H. Miyabe, 2007).

Properties

IUPAC Name |

[(E)-(4-bromothiophen-3-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S2/c7-5-3-12-2-4(5)1-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYPIFWBONTMLQ-XLUWADSXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CS1)Br)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)

![N-[2-cyano-2-(methoxymethylidene)ethyl]formamide](/img/structure/B2561099.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2561100.png)

![4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate](/img/structure/B2561107.png)

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)